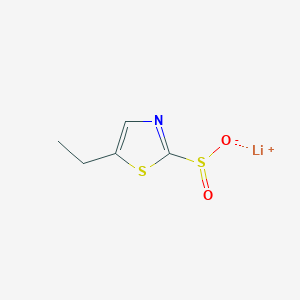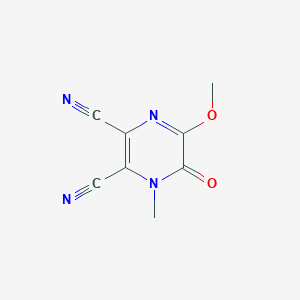
Methyl 6-hydroxy-5-isopropyl-3-methylpyrazine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-hydroxy-5-isopropyl-3-methylpyrazine-2-carboxylate is a nitrogen-containing heterocyclic compound. This compound is part of the pyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-hydroxy-5-isopropyl-3-methylpyrazine-2-carboxylate typically involves cyclization, ring annulation, and cycloaddition methods. One common approach is the reaction of α-substituted pyrroloacetonitriles with methyl chlorooxoacetate under Friedel–Crafts acylation, followed by reduction of the nitrile group using Pd-catalyzed hydrogenation .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-hydroxy-5-isopropyl-3-methylpyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert it into different pyrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines and thiols are commonly used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazines, pyrazine N-oxides, and reduced pyrazine derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 6-hydroxy-5-isopropyl-3-methylpyrazine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as a kinase inhibitor and other therapeutic applications.
Industry: Utilized in the development of organic materials and natural products.
Wirkmechanismus
The mechanism of action of Methyl 6-hydroxy-5-isopropyl-3-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain kinases, which play a crucial role in various cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with signal transduction pathways involved in cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar pyrazine ring structure and exhibit various biological activities.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Quinoline derivatives: Widely used in pharmaceuticals for their antimicrobial and antimalarial activities
Uniqueness
Methyl 6-hydroxy-5-isopropyl-3-methylpyrazine-2-carboxylate is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Its potential as a kinase inhibitor and its diverse applications in various fields make it a compound of significant interest in scientific research .
Eigenschaften
Molekularformel |
C10H14N2O3 |
|---|---|
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
methyl 3-methyl-6-oxo-5-propan-2-yl-1H-pyrazine-2-carboxylate |
InChI |
InChI=1S/C10H14N2O3/c1-5(2)7-9(13)12-8(6(3)11-7)10(14)15-4/h5H,1-4H3,(H,12,13) |
InChI-Schlüssel |
IIZBEWCYAAXQHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NC(=O)C(=N1)C(C)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2H-Furo[2,3-F]indole](/img/structure/B13111397.png)
![[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-bis[[(Z)-octadec-9-enoyl]oxy]oxan-3-yl] (Z)-octadec-9-enoate](/img/structure/B13111407.png)

![2-(3,4-Difluorophenyl)-5-[4-(methanesulfonyl)phenyl]-4-[(3-methylbut-2-en-1-yl)oxy]pyridazin-3(2H)-one](/img/structure/B13111420.png)



